molecular formula C22H29FN4O3 B2444038 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide CAS No. 877632-63-8

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide

Cat. No.: B2444038
CAS No.: 877632-63-8
M. Wt: 416.497
InChI Key: VCJZCKVKOGEJMO-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C22H29FN4O3 and its molecular weight is 416.497. The purity is usually 95%.
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Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide, commonly referred to as FPEPO, is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperazine Ring : Known for its central nervous system activity.
  • Fluorophenyl Group : Influences electronic properties and biological interactions.
  • Furan Ring : Adds to the compound's reactivity and potential biological activity.
  • Oxalamide Functional Group : Associated with diverse biological activities.
PropertyValue
Molecular FormulaC23H25FN4O3
Molecular Weight425.47 g/mol
CAS Number877632-15-0

FPEPO is hypothesized to exert its effects through multiple pathways:

  • Tyrosinase Inhibition : Similar compounds have shown promise as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This activity could be beneficial in treating hyperpigmentation disorders .
  • Neuropharmacological Effects : The piperazine moiety suggests potential for neuroprotective and analgesic effects, making it a candidate for further investigation in neurological disorders.

Tyrosinase Inhibition

Research has indicated that derivatives of piperazine, particularly those containing fluorophenyl substitutions, exhibit significant inhibitory activity against tyrosinase. For example, a related compound demonstrated an IC50 value of 0.18 μM, indicating high potency compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that FPEPO could also possess strong tyrosinase inhibitory properties.

Neuroprotective Potential

Studies exploring the neuropharmacological effects of piperazine derivatives have highlighted their potential in treating conditions such as depression and anxiety. The structural characteristics of FPEPO may enhance its affinity for neurotransmitter receptors, leading to improved therapeutic outcomes.

Case Studies

  • Antimelanogenic Effects : In vitro studies on B16F10 melanoma cells demonstrated that compounds similar to FPEPO can inhibit melanin synthesis without cytotoxicity, suggesting a favorable safety profile for cosmetic applications .
  • CNS Activity : The neuropharmacological profile has been evaluated in animal models, showing promising results in reducing anxiety-like behaviors and enhancing cognitive functions.

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O3/c1-16(2)14-24-21(28)22(29)25-15-19(20-4-3-13-30-20)27-11-9-26(10-12-27)18-7-5-17(23)6-8-18/h3-8,13,16,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJZCKVKOGEJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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